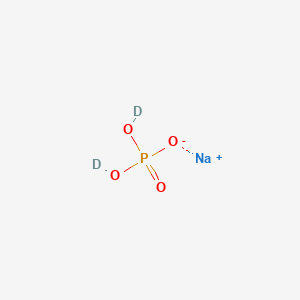
2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride
Descripción general
Descripción
2-(Dimethylsulfamoyl)ethane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1803607-99-9 . It has a molecular weight of 235.71 and its IUPAC name is 2-(N,N-dimethylsulfamoyl)ethane-1-sulfonyl chloride . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H10ClNO4S2/c1-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 235.71 . The compound is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Generation and Control of Sulfonyl Radicals
The research by Zhang et al. (2021) highlights the application of dimethylsulfamoyl chloride in generating and precisely controlling sulfonyl radicals. This process allows for the efficient and selective formation of alkyl sulfonates and sulfonamides under redox-neutral conditions, bypassing the need for traditional oxidation or reduction methods. This method is significant for the late-stage functionalization of natural products or medicines, offering practical value in medicinal research for discovering new bioactive molecules (Zhang et al., 2021).
Solvolysis of Sulfonyl Chlorides
Kevill et al. (2006) conducted rate and product studies on the solvolyses of N,N-dimethylsulfamoyl chloride, revealing an S(N)2 pathway rather than the previously suggested S(N)1. This work provides insights into the reactivity and mechanistic pathways of sulfonyl chlorides in various solvents, illustrating the versatility of dimethylsulfamoyl chloride in synthetic chemistry (Kevill et al., 2006).
Esterification and Amidation Agent
Wakasugi et al. (2001) discovered that dimethylsulfamoyl chloride, combined with N,N-dimethylamines, acts as an effective agent for the esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines. This novel approach yields various carboxylic esters or amides efficiently under mild conditions, demonstrating the compound's utility in organic synthesis (Wakasugi et al., 2001).
Sensor Development
Sheikh et al. (2016) utilized sulfonyl chloride derivatives in developing highly efficient Co2+ ions sensors based on bis-sulfonamides. This application signifies the role of sulfonyl chloride derivatives in creating sensitive and selective sensors for environmental and healthcare fields, highlighting the adaptability of these compounds beyond conventional synthetic applications (Sheikh et al., 2016).
Desulfinylative C-C Allylation
Volla et al. (2009) explored the use of sulfonyl chlorides in palladium-catalyzed desulfinylative C-C coupling reactions. This study showcases the potential of sulfonyl chlorides in facilitating complex bond-forming processes, further extending the utility of dimethylsulfamoyl chloride in advanced synthetic methodologies (Volla et al., 2009).
Safety and Hazards
This compound is classified as dangerous, with hazard statements H314 and H335 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(dimethylsulfamoyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO4S2/c1-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZKTMVWPBZFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-99-9 | |
| Record name | 2-(dimethylsulfamoyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















